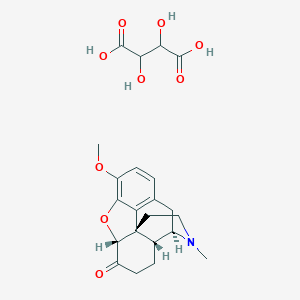
Hycon
Übersicht
Beschreibung
Hydrocodonbitartrat ist ein synthetisches Opioid, das von Codein abgeleitet ist und üblicherweise als Analgetikum und Antitussivum verwendet wird . Es ist ein Phenanthren-Derivat-Opioid-Agonist, der an Opioid-Rezeptoren im zentralen Nervensystem bindet, um Schmerzen zu lindern und Husten zu unterdrücken .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Hydrocodonbitartrat wird durch eine Reihe chemischer Reaktionen, die von Codein ausgehen, synthetisiert. Der Prozess beinhaltet die Oxidation von Codein zu Codeinon, gefolgt von einem Reduktionsschritt zur Bildung von Hydrocodon . Der letzte Schritt beinhaltet die Reaktion von Hydrocodon mit Weinsäure zur Bildung von Hydrocodonbitartrat .
Industrielle Produktionsverfahren
Die industrielle Produktion von Hydrocodonbitartrat beinhaltet die großtechnische Synthese unter Verwendung ähnlicher chemischer Reaktionen, die jedoch für Effizienz und Ausbeute optimiert sind. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Chemische Reaktionsanalyse
Reaktionstypen
Hydrocodonbitartrat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umwandlung von Codein in Codeinon.
Reduktion: Reduktion von Codeinon zu Hydrocodon.
Substitution: Bildung von Hydrocodonbitartrat durch Reaktion von Hydrocodon mit Weinsäure.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Weinsäure in wässrigem oder alkoholischem Medium.
Hauptprodukte
Oxidation: Codeinon.
Reduktion: Hydrocodon.
Substitution: Hydrocodonbitartrat.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrocodone bitartrate undergoes various chemical reactions, including:
Oxidation: Conversion of codeine to codeinone.
Reduction: Reduction of codeinone to hydrocodone.
Substitution: Formation of hydrocodone bitartrate by reacting hydrocodone with tartaric acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Tartaric acid in an aqueous or alcoholic medium.
Major Products
Oxidation: Codeinone.
Reduction: Hydrocodone.
Substitution: Hydrocodone bitartrate.
Wissenschaftliche Forschungsanwendungen
Hydrocodonbitartrat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizin: Wird in der klinischen Forschung zur Schmerzlinderung und Hustenbekämpfung eingesetzt.
Industrie: Wird in der Formulierung von pharmazeutischen Produkten zur Schmerz- und Hustenbekämpfung eingesetzt.
Wirkmechanismus
Hydrocodonbitartrat übt seine Wirkung aus, indem es mit hoher Affinität an den μ-Opioid-Rezeptor (MOR) bindet, gefolgt von δ-Opioid-Rezeptoren (DOR) . Diese Bindung hemmt die Freisetzung von Neurotransmittern, was zu Analgesie und Husten unterdrückung führt . Die Verbindung beeinflusst auch die Atemzentren im Hirnstamm, was bei hohen Dosen zu Atemdepression führt .
Wirkmechanismus
Hydrocodone bitartrate exerts its effects by binding to the mu opioid receptor (MOR) with high affinity, followed by delta opioid receptors (DOR) . This binding inhibits the release of neurotransmitters, leading to analgesia and cough suppression . The compound also affects the brain stem respiratory centers, leading to respiratory depression at high doses .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Codein: Ein natürliches Opioid, das zur Schmerzlinderung und Hustenbekämpfung eingesetzt wird.
Morphin: Ein natürliches Opioid, das zur Behandlung von starken Schmerzen eingesetzt wird.
Einzigartigkeit
Hydrocodonbitartrat ist einzigartig aufgrund seiner ausgewogenen Wirksamkeit sowohl bei der Schmerzlinderung als auch bei der Hustenbekämpfung, was es zu einer vielseitigen Verbindung im klinischen Umfeld macht . Im Gegensatz zu Codein hat Hydrocodon eine höhere Potenz und eine längere Wirkdauer . Im Vergleich zu Oxycodon hat Hydrocodon ein geringeres Missbrauchspotenzial und ein geringeres Abhängigkeitspotenzial .
Eigenschaften
IUPAC Name |
(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.C4H6O6/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;5-1(3(7)8)2(6)4(9)10/h3,6,11-12,17H,4-5,7-9H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-,12+,17-,18-;1-,2-/m01/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHZNMVJJKMFGX-BWCYBWMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162277 | |
| Record name | Hydrocodone bitartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143-71-5 | |
| Record name | Hydrocodone bitartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocodone bitartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocodone bitartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40162277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrocodone hydrogen tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROCODONE BITARTRATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GU1G05Y03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[pqr]picene](/img/structure/B93510.png)
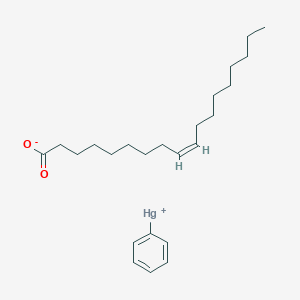

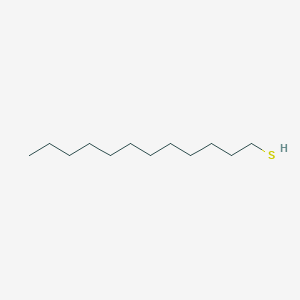
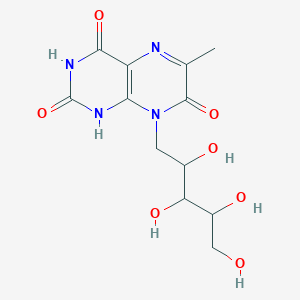
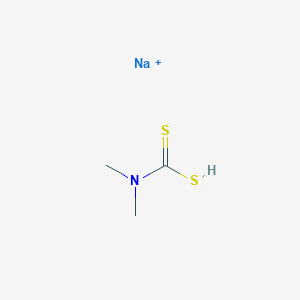

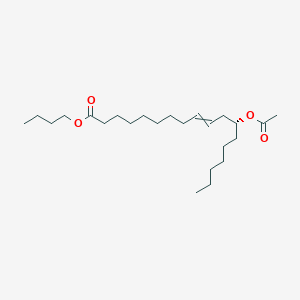

![1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B93527.png)

![Benzo[h]phenaleno[1,9-bc]acridine](/img/structure/B93532.png)
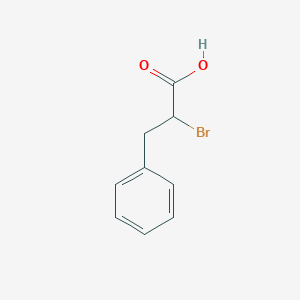
![N-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarbothioamide](/img/structure/B93535.png)
